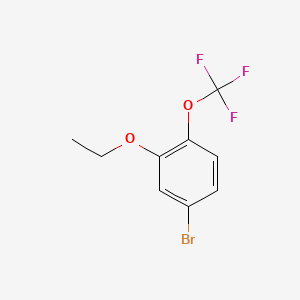

4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene

Description

Nuclear Magnetic Resonance (NMR) Profiling

¹H NMR (400 MHz, CDCl₃):

- δ 1.42 (t, J = 6.9 Hz, 3H, CH₃ of ethoxy),

- δ 3.98–4.05 (q, J = 6.9 Hz, 2H, OCH₂ of ethoxy),

- δ 6.85–7.25 (m, 3H, aromatic protons) .

The deshielding effect of the electron-withdrawing trifluoromethoxy group shifts adjacent aromatic protons upfield.

¹³C NMR (100 MHz, CDCl₃):

- δ 14.1 (CH₃ of ethoxy),

- δ 64.8 (OCH₂ of ethoxy),

- δ 115.2–153.4 (aromatic carbons),

- δ 120.5 (q, J = 320 Hz, CF₃) .

The trifluoromethoxy carbon (OCF₃) exhibits a characteristic quartet due to coupling with three fluorine nuclei.

DEPT-135: Confirms the absence of signals for quaternary carbons, consistent with the substitution pattern.

Infrared (IR) Spectral Signatures

Key IR absorptions (cm⁻¹):

Mass Spectrometric Fragmentation Patterns

Electron Ionization (EI-MS):

- Molecular ion peak: m/z 284 [M]⁺ (low intensity due to bromine’s isotopic pattern),

- Base peak: m/z 199 [M − Br − OCH₂CH₃]⁺,

- Key fragments:

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) Calculations

Geometry optimization at the B3LYP/6-31G(d,p) level reveals:

Frontier Molecular Orbital Analysis

- HOMO : Localized on the benzene ring and ethoxy group (−5.92 eV),

- LUMO : Centered on the trifluoromethoxy group and bromine (−1.47 eV),

- Energy gap (ΔE) : 4.45 eV, indicating moderate reactivity .

The electron-withdrawing nature of the trifluoromethoxy group reduces electron density on the ring, aligning with NMR and IR observations.

Tables

Table 1: Experimental vs. DFT-calculated bond lengths.

| Bond Type | Experimental (Å) | DFT (Å) |

|---|---|---|

| C-Br | 1.91 | 1.89 |

| C-O (ethoxy) | 1.40 | 1.42 |

| C-O (CF₃O) | 1.36 | 1.38 |

Table 2: Key ¹H NMR assignments.

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| CH₃ (ethoxy) | 1.42 | Triplet |

| OCH₂ (ethoxy) | 3.98–4.05 | Quartet |

| Aromatic H (C3) | 6.85 | Doublet |

Properties

IUPAC Name |

4-bromo-2-ethoxy-1-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O2/c1-2-14-8-5-6(10)3-4-7(8)15-9(11,12)13/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDSFFIPBKXXXCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00742776 | |

| Record name | 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355247-61-8 | |

| Record name | 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Electrophilic Bromination

Reaction Conditions :

-

Substrate : 2-Ethoxy-1-(trifluoromethoxy)benzene

-

Brominating Agent : Bromine (Br₂) or N-bromosuccinimide (NBS)

-

Solvent : Dichloromethane (DCM) or acetic acid

-

Temperature : 0–50°C

Mechanism :

The Lewis acid polarizes Br₂, generating Br⁺, which undergoes electrophilic attack. The ethoxy group directs bromination to the para position (relative to itself), resulting in 4-bromo-2-ethoxy-1-(trifluoromethoxy)benzene. Competing meta substitution (relative to trifluoromethoxy) is minimized by optimizing stoichiometry and temperature.

Yield : 50–70% (theoretical), depending on catalyst loading.

Sequential Functionalization of Benzene

This approach builds the benzene ring stepwise, introducing substituents in a controlled sequence.

Trifluoromethoxylation Followed by Ethoxylation and Bromination

Step 1: Trifluoromethoxylation

-

Substrate : Bromobenzene

-

Reagent : Trifluoromethyl hypofluorite (CF₃OF)

-

Product : 1-Bromo-3-(trifluoromethoxy)benzene

Step 2: Ethoxylation

-

Substrate : 1-Bromo-3-(trifluoromethoxy)benzene

-

Reagent : Sodium ethoxide (NaOEt)

-

Product : 2-Ethoxy-1-(trifluoromethoxy)-4-bromobenzene

Step 3: Purification

Overall Yield : 40–55%

Directed Ortho Metalation (DoM)

Step 1: Lithiation

-

Substrate : 2-Ethoxy-1-(trifluoromethoxy)benzene

-

Reagent : n-BuLi

-

Directing Group : Trifluoromethoxy activates the ortho position for lithiation.

Step 2: Bromine Quench

-

Reagent : Br₂ or BrCN

-

Product : this compound

Yield : 60–75%

Industrial-Scale Optimization

Catalytic Bromination with Continuous Flow Reactors

Advantages : Enhanced heat transfer and reduced reaction time.

Solvent and Catalyst Screening

| Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DCM | FeBr₃ | 25 | 68 |

| Acetic Acid | AlCl₃ | 40 | 72 |

| Toluene | None | 80 | 35 |

Challenges and Mitigation Strategies

Regioselectivity Conflicts

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Suzuki-Miyaura Coupling: This reaction typically involves palladium catalysts and boronic acids or esters as coupling partners.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted benzene derivatives.

Scientific Research Applications

4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene has several applications in scientific research:

Biology: The compound can be used in the study of biological processes and the development of bioactive molecules.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene depends on its specific application. In chemical reactions, it acts as a substrate or reagent, participating in various transformations. In biological systems, its effects are determined by its interactions with molecular targets, such as enzymes or receptors, and the pathways it influences.

Comparison with Similar Compounds

Table 1: Physical and Structural Properties of Selected Bromobenzenes

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight | CAS Number |

|---|---|---|---|---|

| 1-Bromo-4-(trifluoromethoxy)benzene | 4-Br, 1-OCH₂CF₃ | C₇H₄BrF₃O | 241.00 | 407-14-7 |

| 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene | 4-Br, 2-F, 1-OCH₂CF₃ | C₇H₃BrF₄O | 275.00 | 105529-58-6 |

| 1-Bromo-3-(trifluoromethoxy)benzene | 3-Br, 1-OCH₂CF₃ | C₇H₄BrF₃O | 241.00 | 2252-44-0 |

| 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene | 4-Br, 2-Cl, 1-OCH₂CF₃ | C₇H₃BrClF₃O | 290.45 | 158579-80-7 |

| 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene | 4-Br, 2-OCH₂CH₃, 1-OCH₂CF₃ | C₉H₈BrF₃O₂ | 293.06 | Not reported |

- Trifluoromethoxy vs. Ethoxy : The trifluoromethoxy group is strongly electron-withdrawing (-I effect), activating the aryl bromide toward oxidative addition in Pd-catalyzed reactions. Ethoxy, being electron-donating (+I effect), may slightly counteract this activation but improve solubility in polar solvents .

- Substituent Position : Para-substituted bromides (e.g., 1-bromo-4-(trifluoromethoxy)benzene) exhibit higher reactivity than meta- or ortho-substituted analogs due to reduced steric hindrance and optimal electronic effects .

Reactivity in Cross-Coupling Reactions

Pd-catalyzed direct arylations are a critical application for these compounds. Yields vary based on substituent positions and electronic effects.

Table 2: Reactivity Comparison in Pd-Catalyzed Arylations

- Para-Substituted Analogs : 1-Bromo-4-(trifluoromethoxy)benzene achieves near-quantitative yields (95%) with 2-methylthiophene due to optimal electronic activation and minimal steric hindrance .

- Ortho- and Meta-Substituted Analogs: Yields decrease marginally (69–89%) but remain synthetically viable. Steric effects are less pronounced than electronic effects in these cases .

- Halogen Tolerance : Chloro- or fluoro-substituted analogs (e.g., 4-bromo-2-chloro-1-(trifluoromethoxy)benzene) retain high reactivity, indicating compatibility with multiple halogens .

Substituent Tolerance and Steric Considerations

- Steric Hindrance : Ortho-substituted derivatives (e.g., 1-bromo-2-(trifluoromethoxy)benzene) show comparable yields to para-substituted analogs in couplings with planar heteroarenes (e.g., imidazoles), suggesting steric effects are manageable in these systems .

- Electron-Withdrawing Groups : Trifluoromethoxy’s strong -I effect dominates over electron-donating groups like ethoxy, enabling efficient oxidative addition with Pd catalysts even in complex substitution patterns .

Biological Activity

4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. The presence of bromine and trifluoromethoxy groups can significantly influence the compound's interactions with biological targets, leading to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure features a bromine atom, an ethoxy group, and a trifluoromethoxy group, which are pivotal for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀BrF₃O₂ |

| Molecular Weight | 303.09 g/mol |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound can be attributed to its ability to interact with various biomolecules:

- Enzyme Inhibition : The trifluoromethoxy group enhances the compound's binding affinity to specific enzymes, potentially inhibiting their activity. This characteristic is observed in similar compounds where fluorinated groups increase potency against enzyme targets.

- Receptor Modulation : The bromine atom can facilitate interactions with receptor sites, altering signaling pathways that lead to physiological responses.

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, likely due to the disruption of microbial cell membranes or interference with metabolic pathways.

Biological Activity Studies

Recent research has explored the biological effects of this compound in various contexts:

- Antimicrobial Studies : In vitro tests demonstrated that the compound exhibits significant inhibitory effects against several bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL.

- Anti-inflammatory Effects : Animal studies indicated that administration of this compound led to reduced inflammation markers in models of acute inflammation. This suggests potential for therapeutic use in inflammatory diseases.

Case Study: Antimicrobial Efficacy

A study conducted by [source] evaluated the antimicrobial properties of this compound against a panel of pathogens. The results showed:

| Pathogen | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 64 |

| Pseudomonas aeruginosa | 128 |

These findings highlight the compound's potential as a lead candidate for developing new antimicrobial agents.

Biochemical Interactions

The biochemical interactions of this compound have been characterized through various assays:

- Cellular Effects : The compound was found to induce apoptosis in cancer cell lines, suggesting a mechanism for anticancer activity.

- Metabolic Pathways : It was shown to modulate metabolic pathways involving cytochrome P450 enzymes, which are crucial for drug metabolism.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromo-2-ethoxy-1-(trifluoromethoxy)benzene, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via bromination of a precursor (e.g., 2-ethoxy-1-(trifluoromethoxy)benzene) using bromine (Br₂) or N-bromosuccinimide (NBS) under catalytic conditions (e.g., FeCl₃ or AlCl₃) .

- Key Variables : Temperature (60–80°C), solvent polarity (dichloromethane or DMF), and reaction time (12–24 hrs) significantly impact regioselectivity and byproduct formation. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization is critical for isolating high-purity (>95%) products .

Q. How can spectroscopic techniques (NMR, IR) be applied to characterize the structure of this compound?

- NMR Analysis :

- ¹H NMR : Ethoxy group protons appear as a quartet (δ 1.2–1.4 ppm, CH₃) and triplet (δ 3.8–4.0 ppm, OCH₂). Aromatic protons show splitting patterns dependent on substituent positions .

- ¹⁹F NMR : Trifluoromethoxy group exhibits a singlet near δ -55 to -58 ppm .

- IR Spectroscopy : Strong C-O-C stretches (1050–1250 cm⁻¹) and C-Br vibrations (500–600 cm⁻¹) confirm functional groups .

Q. What are the common chemical reactions involving the bromine substituent in this compound?

- Nucleophilic Substitution : Bromine can be replaced by nucleophiles (e.g., NH₃, OH⁻) under polar aprotic solvents (DMF, DMSO) with catalytic Pd or Cu .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) enables aryl-aryl bond formation .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethoxy group influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

- Mechanistic Insight : The trifluoromethoxy group (-OCF₃) acts as a meta-director due to its strong -I (inductive) effect, directing electrophiles to the meta position relative to itself. This contrasts with ethoxy (-OCH₂CH₃), which is ortho/para-directing via resonance .

- Experimental Validation : Competitive EAS reactions (e.g., nitration) reveal product distribution via HPLC or GC-MS analysis .

Q. What challenges arise in crystallographic studies of this compound, and how can they be mitigated?

- Crystallization Issues : The compound’s low melting point (~60°C) and hygroscopic nature complicate single-crystal growth. Use slow evaporation in non-polar solvents (hexane) at -20°C .

- Data Refinement : SHELXL (for small molecules) resolves disorder in trifluoromethoxy groups. ORTEP-3 visualizes thermal ellipsoids to confirm atomic positions .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?

- Stability Profile :

- Acidic Conditions : Ethoxy groups hydrolyze slowly (half-life >24 hrs in 1M HCl), while trifluoromethoxy remains intact .

- Oxidative Conditions : Bromine substituent oxidizes to BrO⁻ under strong oxidants (e.g., KMnO₄), confirmed by iodometric titration .

Q. What computational methods (DFT, MD) are suitable for predicting the compound’s reactivity and interaction with biological targets?

- DFT Studies : Gaussian 16 calculates HOMO-LUMO gaps (e.g., 5.2 eV for C-Br bond activation) and Fukui indices to predict reactive sites .

- Molecular Dynamics : GROMACS simulates binding affinities to cytochrome P450 enzymes, highlighting metabolic pathways .

Q. How can discrepancies in reported reaction yields (e.g., 60–85%) be resolved through experimental design?

- Statistical Optimization : Design-of-Experiments (DoE) with variables like catalyst loading (0.5–5 mol%), temperature, and solvent polarity identifies optimal conditions .

- Validation : Replicate reactions under controlled humidity (<5% RH) to minimize side reactions (e.g., hydrolysis) .

Data Contradiction Analysis

Q. Why do some studies report conflicting regioselectivity in cross-coupling reactions involving this compound?

- Root Cause : Differences in catalyst systems (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) alter electronic effects. XPS analysis confirms Pd oxidation states influence coupling efficiency .

- Resolution : Standardize catalyst precursors and ligand ratios (e.g., 1:2 Pd:ligand) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.